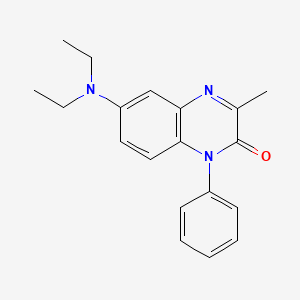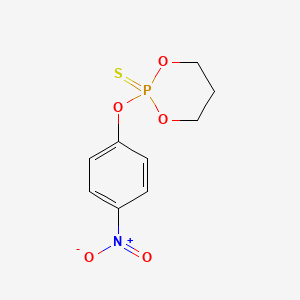![molecular formula C19H21N3O5 B14756303 n-[(Benzyloxy)carbonyl]tyrosylglycinamide CAS No. 1172-66-3](/img/structure/B14756303.png)
n-[(Benzyloxy)carbonyl]tyrosylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]tyrosylglycinamide is an organic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the tyrosine residue, which is further linked to a glycinamide moiety. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]tyrosylglycinamide typically involves the protection of the amino group of tyrosine using benzyl chloroformate, followed by coupling with glycinamide. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]tyrosylglycinamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides and as a reagent in chemical synthesis
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon removal of the protecting group, the active peptide can interact with its target, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-tyrosine: Similar structure but lacks the glycinamide moiety.
N-Benzyloxycarbonyl-L-proline: Contains a proline residue instead of tyrosine.
N-Benzyloxycarbonyl-L-cysteine: Contains a cysteine residue instead of tyrosine.
Uniqueness
N-[(Benzyloxy)carbonyl]tyrosylglycinamide is unique due to the presence of both the benzyloxycarbonyl-protected tyrosine and the glycinamide moiety. This combination allows for specific applications in peptide synthesis and research, providing a versatile tool for scientists in various fields.
Propiedades
Número CAS |
1172-66-3 |
|---|---|
Fórmula molecular |
C19H21N3O5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O5/c20-17(24)11-21-18(25)16(10-13-6-8-15(23)9-7-13)22-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,24)(H,21,25)(H,22,26) |
Clave InChI |
QJVFWNHLKIAQAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)

![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)





![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
